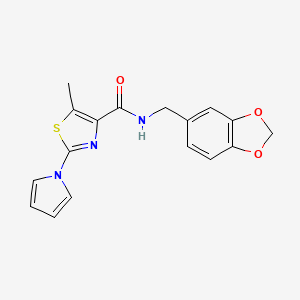
N-(4-chlorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C18H13ClN4O2 .
- The compound’s structure features a triazine ring with a phenyl group and a chlorophenyl group attached.
- CB-1158 has gained attention due to its potential in cancer immunotherapy .
N-(4-chlorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide:
Preparation Methods
- Synthetic Routes : CB-1158 can be synthesized through various routes. One common method involves the condensation of 4-chloroaniline with ethyl acetoacetate to form the triazine ring, followed by amidation with butyric acid .
- Reaction Conditions : These reactions typically occur under anhydrous conditions using suitable solvents (e.g., DMF or DMSO ).
- Industrial Production : While industrial-scale production details are proprietary, research laboratories often produce CB-1158 for further investigation.
Chemical Reactions Analysis
- Reactions : CB-1158 can undergo oxidation , reduction , and substitution reactions.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert CB-1158 to its oxidized form.
- Reduction : Reduction with sodium borohydride (NaBH4) yields the reduced product.
- Substitution : Substitution reactions involve replacing the chlorophenyl group with other substituents.
- Major Products : The major products depend on reaction conditions, but they include derivatives with modified functional groups.
Scientific Research Applications
- Cancer Immunotherapy : CB-1158 inhibits the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) , which suppresses the immune response. By blocking IDO1, CB-1158 enhances antitumor immunity.
- Inflammation and Autoimmunity : Research explores CB-1158’s potential in modulating immune responses in autoimmune diseases.
- Drug Development : Scientists investigate CB-1158 as a lead compound for novel immunomodulatory drugs.
Mechanism of Action
- CB-1158 inhibits IDO1, an enzyme that catabolizes tryptophan. By preserving tryptophan levels, CB-1158 promotes T-cell activation and suppresses tumor immune evasion.
- The compound may also affect other pathways related to immune regulation.
Comparison with Similar Compounds
- Similar Compounds : Other IDO1 inhibitors include epacadostat and navoximod .
- Uniqueness : CB-1158’s unique structure and mechanism distinguish it from other inhibitors.
Properties
Molecular Formula |
C19H17ClN4O2 |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)butanamide |
InChI |
InChI=1S/C19H17ClN4O2/c1-2-17(18(25)22-15-10-8-14(20)9-11-15)24-19(26)23-16(12-21-24)13-6-4-3-5-7-13/h3-12,17H,2H2,1H3,(H,22,25) |
InChI Key |
YRDZESJKMUKPCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Cl)N2C(=O)N=C(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11297092.png)
![N-Butyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11297098.png)
![Ethyl 3-({[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11297099.png)
![N-benzyl-2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11297106.png)
![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B11297125.png)

![N-(3-methylphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11297148.png)

![4-fluoro-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11297153.png)
![2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11297161.png)
![5-chloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B11297163.png)

![N-(2-fluorophenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11297171.png)

